molecular formula C14H9Br3O3S B12621802 Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone CAS No. 921759-14-0

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone

Cat. No.: B12621802
CAS No.: 921759-14-0
M. Wt: 497.0 g/mol
InChI Key: CXHKYTQSIXZHME-UHFFFAOYSA-N
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Description

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is a benzophenone derivative characterized by a phenyl group attached to a methanone core, with a tribromomethanesulfonyl (-SO₂CBr₃) substituent at the 3-position of the second phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the tribromomethanesulfonyl chloride. This intermediate is then reacted with a phenylmethanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfur dioxide, and chlorinating agents. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone involves its ability to interact with various molecular targets through its reactive functional groups. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity. This reactivity is exploited in designing inhibitors and probes for studying biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The tribromomethanesulfonyl group distinguishes this compound from other benzophenone derivatives. Key comparisons include:

Sulfonyl vs. Trifluoromethylsulfonyl Groups

  • PHENYL[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE (CAS 338423-80-6) Substituent: Trifluoromethyl (-CF₃) attached via a sulfanyl group. Properties: Density = 1.37 g/cm³, boiling point = 538.1°C (predicted) . Comparison: The trifluoromethyl group is less sterically bulky and more electronegative than tribromomethanesulfonyl, likely resulting in higher volatility and lower density compared to the brominated analog.

Brominated vs. Chlorinated Derivatives

  • [4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone Substituent: Chlorophenyl and trifluoromethyl groups. Relevance: Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce steric hindrance and alter binding affinities in biological systems .

Antimicrobial Activity

  • 3-(Substitutedbenzylideneamino)-5-methyl-1H-pyrazol-1-yl)(phenyl)methanone Derivatives Compounds P2, P5, P8, and P9 showed potent antimicrobial effects against Gram-positive, Gram-negative, and fungal strains . Inference: The electron-withdrawing nature of -SO₂CBr₃ may enhance membrane permeability or target binding.

Allosteric Modulation

  • 2-Amino-3-benzoylthiophenes Demonstrated adenosine A1 receptor modulation, with trifluoromethyl substitution optimizing activity . Comparison: Tribromomethanesulfonyl’s bulkiness could hinder receptor binding but improve stability.

Data Tables

Table 1: Physical Properties of Selected Methanone Derivatives

Compound Name Substituent Molecular Weight Density (g/cm³) Boiling Point (°C) Source
Target Compound -SO₂CBr₃ at 3-position ~500 (estimated) N/A N/A -
PHENYL[3-(([3-(CF₃)Ph]S-CH₂)-benzofuran)methanone -S-CH₂-CF₃ 412.42 1.37 538.1
3-Bromobenzophenone -Br at 3-position 261.11 N/A N/A
MCP9 (trifluoromethylphenyl furan methanone) -CF₃ at 3-position ~450 (estimated) N/A N/A

Biological Activity

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H8Br3O2S\text{C}_{13}\text{H}_{8}\text{Br}_3\text{O}_2\text{S}

This compound features a phenyl group attached to a methanone moiety, with a tribromomethanesulfonyl substituent that enhances its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that brominated compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus ATCC 292134 µg/mL
Bromophenol AE. coli8 µg/mL
TribromophenolPseudomonas aeruginosa16 µg/mL

2. Anticancer Activity

The anticancer potential of brominated compounds has been well-documented. For instance, studies show that bromophenols can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase activity and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxic Effects in Cancer Cell Lines

A study evaluated the cytotoxic effects of related brominated compounds on human cancer cell lines, revealing that certain derivatives led to significant cell death at low concentrations. The following table summarizes the findings:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa10
Bromophenol BHCT-11615
TribromophenolA54920

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could mitigate oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
TribromomethanesulfonylIncreases antimicrobial potency
Hydroxyl groupEnhances anticancer activity
Methyl groupModulates enzyme inhibition

Properties

CAS No.

921759-14-0

Molecular Formula

C14H9Br3O3S

Molecular Weight

497.0 g/mol

IUPAC Name

phenyl-[3-(tribromomethylsulfonyl)phenyl]methanone

InChI

InChI=1S/C14H9Br3O3S/c15-14(16,17)21(19,20)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H

InChI Key

CXHKYTQSIXZHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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